molecular formula C16H16ClNO3 B5840005 N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide

N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide

Cat. No.: B5840005
M. Wt: 305.75 g/mol
InChI Key: UOVUMXWCHSMVPY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 4-chlorophenylmethyl group and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide is unique due to the presence of both methoxy groups and a 4-chlorophenylmethyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-5-3-4-13(15(14)21-2)16(19)18-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVUMXWCHSMVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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